molecular formula C6H12FN3 B1476542 4-Fluoropiperidine-1-carboximidamide CAS No. 1323276-14-7

4-Fluoropiperidine-1-carboximidamide

Cat. No.: B1476542
CAS No.: 1323276-14-7
M. Wt: 145.18 g/mol
InChI Key: NNFWQSFVMLUFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C6H12FN3 and its molecular weight is 145.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoropiperidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN3/c7-5-1-3-10(4-2-5)6(8)9/h5H,1-4H2,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFWQSFVMLUFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 4-Fluoropiperidine-1-carboximidamide are EGFR, BRAF, and CDK2 . These proteins play crucial roles in cell signaling pathways, regulating cell growth and division. EGFR is a receptor tyrosine kinase involved in the regulation of cellular homeostasis. BRAF is a protein kinase involved in directing cell growth, while CDK2 is a key regulator of cell cycle progression .

Mode of Action

this compound interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the signaling pathways regulated by these proteins, leading to alterations in cell growth and division .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted inhibitory action. By inhibiting EGFR, BRAF, and CDK2, it disrupts the MAPK/ERK pathway, the PI3K/Akt pathway, and the cell cycle progression pathway . These pathways are critical for cell proliferation, survival, and differentiation. The disruption of these pathways leads to the inhibition of cell growth and division .

Pharmacokinetics

These properties would determine the compound’s absorption rate, its distribution within the body, its metabolic stability, and its rate of elimination .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of cell death . By inhibiting key proteins involved in cell growth and division, the compound effectively halts these processes, leading to a decrease in cell proliferation .

Biochemical Analysis

Biochemical Properties

4-Fluoropiperidine-1-carboximidamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with enzymes such as epidermal growth factor receptor (EGFR), BRAF, and cyclin-dependent kinase 2 (CDK2). These interactions are primarily inhibitory, leading to a decrease in the activity of these enzymes. The compound’s ability to inhibit these enzymes makes it a potential candidate for anticancer therapies, as these enzymes are often overactive in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways. Specifically, it affects the EGFR signaling pathway, leading to reduced cell growth and division. Additionally, this compound can alter gene expression patterns, resulting in the downregulation of genes associated with cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with key biomolecules. The compound binds to the active sites of enzymes such as EGFR, BRAF, and CDK2, inhibiting their activity. This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of these enzymes. Additionally, the compound can induce conformational changes in these enzymes, further reducing their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that the compound can maintain its inhibitory effects on cellular function for extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its degradation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown into inactive metabolites. These metabolites are then excreted from the body through urine. The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. These targeting signals ensure that this compound reaches its intended sites of action within the cell.

Biological Activity

4-Fluoropiperidine-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and receptor modulation. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known for their ability to interact with various biological targets. The synthesis of this compound typically involves the modification of piperidine derivatives, where the introduction of a fluorine atom at the 4-position enhances its pharmacological profile.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential. Research has shown that compounds with a carboximidamide moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of piperidine, including those with carboximidamide groups, demonstrated IC50 values in the nanomolar range against BRAF V600E mutant cancer cells, indicating potent inhibitory activity (IC50 values ranging from 40 to 72 nM) .

The following table summarizes the antiproliferative activity of selected compounds derived from piperidine:

CompoundCell LineIC50 (nM)Mechanism of Action
Compound 4BRAF V600E33Inhibits BRAF signaling pathway
Compound 5MCF-744Induces apoptosis via cytochrome C release
Compound VIiHT-2939Targets multiple kinases (EGFR, CDK2)

Receptor Modulation

In addition to its anticancer properties, this compound has been investigated for its role as a receptor modulator. Specifically, it has shown promise as an antagonist for metabotropic glutamate receptors, which are implicated in various neurological disorders. The compound's ability to selectively inhibit these receptors suggests potential applications in treating conditions like anxiety and depression .

Study on Antiproliferative Effects

A detailed case study involving a series of piperidine derivatives highlighted the importance of structural modifications on biological activity. For example, compounds with specific halogen substitutions exhibited varying degrees of potency against cancer cell lines. The study found that the introduction of fluorine at the 4-position significantly enhanced the anticancer activity compared to non-fluorinated analogs .

Pharmacokinetic Profile Evaluation

Another study focused on evaluating the pharmacokinetic properties of this compound derivatives. The findings indicated that these compounds possess favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Pharmaceutical Applications

4-Fluoropiperidine-1-carboximidamide has been investigated for its potential therapeutic uses, particularly as a pharmacological agent in treating various diseases.

  • Cancer Treatment : Compounds with similar fluorinated piperidine structures have shown promise in cancer therapy. For instance, fluorinated piperidines can modulate the activity of certain kinases involved in tumorigenesis. The presence of fluorine enhances the lipophilicity and metabolic stability of drugs, making them more effective against cancer cells .
  • Pain Management : Research indicates that derivatives of piperidine, including those containing fluorine, can modulate the vanilloid-1 receptor (VR1), which is implicated in pain pathways. This suggests a potential role for this compound in developing analgesics .
  • Antiviral Activity : Some studies have highlighted the antiviral properties of fluorinated compounds. The unique electronic properties imparted by fluorine may enhance the interaction of these compounds with viral proteins, potentially leading to new antiviral therapies .

Chemical Synthesis and Research

The synthesis of this compound involves various chemical methodologies that are crucial for its application in drug discovery.

  • Fluorination Techniques : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties. Techniques such as Pd-catalyzed reactions have been employed to efficiently synthesize fluorinated piperidines, including 4-fluoropiperidine derivatives .
  • Fragment-Based Drug Design (FBDD) : The compound serves as a valuable fragment in FBDD due to its ability to form strong interactions with biological targets. Its unique structure allows for modifications that can enhance binding affinity and selectivity towards specific receptors or enzymes .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 4-fluoropiperidine derivatives:

StudyFocusFindings
Cancer Kinase InhibitionIdentified as a potential inhibitor for BCR-ABL1 kinase, relevant in chronic myelogenous leukemia.
Pain Receptor ModulationDemonstrated modulation of VR1 receptor activity, indicating analgesic potential.
Synthesis MethodologyDeveloped efficient synthetic routes for producing fluorinated piperidines with high yields.
Antiviral PropertiesHighlighted the role of fluorinated compounds in enhancing antiviral activity through improved binding to viral targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoropiperidine-1-carboximidamide
Reactant of Route 2
Reactant of Route 2
4-Fluoropiperidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.